molecular formula C18H26Cl4N8O6S B1259470 Guanoclor Sulfate CAS No. 551-48-4

Guanoclor Sulfate

Cat. No.: B1259470
CAS No.: 551-48-4
M. Wt: 624.3 g/mol
InChI Key: OLLMPVQGLMNQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatensol (guanoclor sulfate) is an antihypertensive agent developed by Harvey Pharmaceuticals. Its chemical structure, [(2-(2,6-dichlorophenoxy)ethyl)amino]guanidine sulfate, confers dual mechanisms: adrenergic neuron blockade and dopamine β-oxidase inhibition . Preclinical studies demonstrate that Vatensol depletes catecholamine stores, inhibits norepinephrine synthesis, and reduces the tyramine pressor response . Clinically, it lowers systolic and diastolic blood pressure within 3–4 hours post-administration, peaking at 6–8 hours and lasting up to 12 hours .

Vatensol is particularly effective in patients with refractory hypertension, achieving satisfactory blood pressure control in 45% of cases as monotherapy and 75% when combined with thiazide diuretics . Unlike guanethidine or methyldopa, Vatensol exhibits a unique orthostatic efficacy profile, showing greater potency in standing versus recumbent patients .

Properties

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12Cl2N4O.H2O4S/c2*10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMPVQGLMNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl4N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-48-4
Record name Guanoclor sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANOCLOR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U97XK18R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanoclor sulfate is synthesized through a multi-step process. The initial step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce guanochlor .

Industrial Production Methods: The industrial production of guanochlor sulfate involves the preparation of the free base followed by its conversion to the sulfate salt. The free base is prepared by reacting the intermediate compound with S-methylthiourea, and the resulting product is then treated with sulfuric acid to form the sulfate salt .

Chemical Reactions Analysis

Types of Reactions: Guanoclor sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Guanoclor sulfate has several scientific research applications, including:

Mechanism of Action

Guanoclor sulfate exerts its effects by binding to non-adrenergic sites in pig kidney membranes. This binding inhibits the release of norepinephrine, leading to a reduction in blood pressure. The molecular targets involved in this mechanism include adrenergic receptors and related pathways .

Comparison with Similar Compounds

Mechanism of Action

The table below compares Vatensol’s mechanism with three structurally or functionally similar antihypertensives:

Compound Mechanism of Action Key Enzymes/Receptors Affected
Vatensol Adrenergic neuron blockade; dopamine β-oxidase inhibition Dopamine β-oxidase, adrenergic nerve terminals
Guanethidine Depletes norepinephrine stores via irreversible binding to vesicular monoamine transporter (VMAT) VMAT, adrenergic nerve terminals
Methyldopa Central α2-adrenergic receptor agonist; reduces sympathetic outflow α2-adrenergic receptors
Guanoxan Adrenergic neuron blockade (exact mechanism less characterized) Adrenergic nerve terminals (presumed)

Key Differences :

  • Vatensol uniquely inhibits dopamine β-oxidase, impairing norepinephrine synthesis, whereas guanethidine directly depletes norepinephrine stores .
  • Methyldopa acts centrally, unlike Vatensol’s peripheral sympatholytic effects .
Clinical Efficacy

Data from a double-blind trial comparing Vatensol with guanethidine, methyldopa, and guanoxan :

Compound Response Rate (Monotherapy) Synergy with Thiazides Orthostatic Efficacy
Vatensol 45% 75% High
Guanethidine 50% 80% Moderate
Methyldopa 40% 70% Low
Guanoxan 35% 65% Moderate

Key Findings :

  • Vatensol’s orthostatic efficacy surpasses guanethidine and methyldopa, making it suitable for patients with postural hypertension .
  • Guanethidine shows marginally higher monotherapy response rates but carries a higher risk of severe orthostatic hypotension .
Chemical and Pharmacokinetic Properties
Property Vatensol Guanethidine Methyldopa
Solubility 1:400 in water 1:100 in water 1:10 in water
Half-life 12 hours 5 days 2 hours
LogP (octanol/water) 1.5 2.0 0.8

Structural Insights :

  • Vatensol’s dichlorophenoxy group enhances lipid solubility (LogP = 1.5) compared to methyldopa, facilitating peripheral tissue penetration .
  • Guanethidine’s extended half-life (5 days) necessitates less frequent dosing but increases cumulative toxicity risk .
Adverse Effects and Limitations
  • Guanethidine : High incidence of orthostatic hypotension and diarrhea .
  • Methyldopa : Central nervous system effects (sedation, depression) and hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.